尼罗蓝硫酸盐

描述

Nile Blue A sulfate is a synthetic dye belonging to the phenoxazine family, known for its high fluorescence and photostability. It has been extensively used for imaging lysosomes and lipids in vitro due to its solvent-dependent optical properties, which make it an ideal scaffold for the development of pH probes and local polarity indicators. Despite its wide applications, literature reviews focusing on its synthesis, molecular structure, and chemical properties are scarce, with significant developments in the field occurring in recent years (Martinez & Henary, 2016).

Synthesis Analysis

Nile Blue A and its analogs are synthesized from the benzo[a]phenoxazine family, involving condensation reactions under specific conditions. The synthesis process aims to achieve compounds with high quantum yields and desirable solvent-dependent optical properties for various applications, including the development of sensitive probes for biological and chemical analysis (Jose, Ueno, & Burgess, 2009).

Molecular Structure Analysis

The molecular structure of Nile Blue A is characterized by its benzo[a]phenoxazine core, which is responsible for its distinctive optical properties. This structure supports solvent-dependent fluorescence and photostability, making Nile Blue A a versatile dye for scientific research. The molecular orientation and structure-activity relationships of Nile Blue A can be further explored through techniques such as surface-enhanced Raman scattering (SERS), providing insights into its interaction with various substrates (Wilson & Willets, 2016).

Chemical Reactions and Properties

Nile Blue A's chemical reactions are influenced by its interaction with different molecules and environmental conditions. For instance, its reaction with bromate in acidic solutions exhibits complex kinetics, leading to the formation of de-ethylated N-oxide derivatives. This reaction is significant for understanding the dye's behavior in various chemical environments (Jonnalagadda & Gollapalli, 2001).

Physical Properties Analysis

The physical properties of Nile Blue A, including its absorption and emission spectra, are notably solvent-dependent. Its spectra are significantly influenced by the molecular environment, exhibiting variations larger than 100 nm between different solvents. The absorption and emission maxima of Nile Blue A in vacuo provide a baseline for interpreting its behavior in solution-phase spectra, highlighting the importance of solvent interactions in determining the dye's optical properties (Stockett, Houmøller, & Nielsen, 2016).

科学研究应用

电化学传感

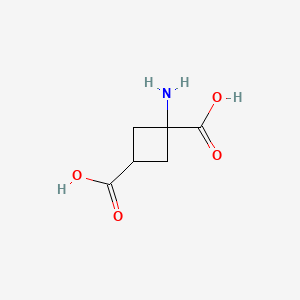

尼罗蓝硫酸盐已用于开发电化学传感器。研究人员设计了一种基于COOH功能化多壁碳纳米管 (MWCNTs) 修饰玻碳电极 (GCE) 的传感平台,用于检测纳摩尔浓度的尼罗蓝硫酸盐。 该传感器表现出宽的线性范围和低检测限,使其成为检测该化合物的有力工具 {svg_1}.

光催化降解

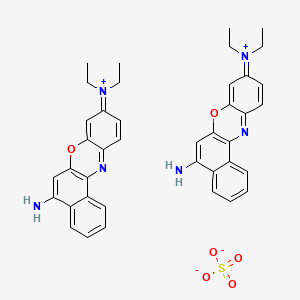

该化合物的光催化降解已使用二氧化钛纳米颗粒作为催化剂进行了研究。该过程对环境应用具有重要意义,例如废水中染料的降解。 尼罗蓝硫酸盐的光催化降解被证明是有效的,降解率高达 95%,这可以通过视觉和电化学方法进行监测 {svg_2}.

组织学染色

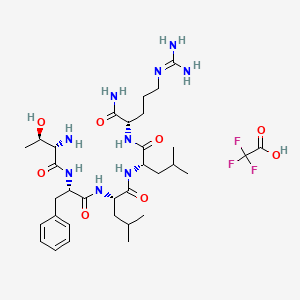

尼罗蓝硫酸盐是一种众所周知的组织学染料。它特别适用于区分组织切片中的黑色素和脂褐素。 这种染色特性对于病理学和组织学领域的研究人员来说非常宝贵,因为它有助于可视化和研究组织形态 {svg_3}.

细胞内脂质染色

除了组织学应用外,尼罗蓝硫酸盐还可用于染色细胞内的脂质。这在细胞生物学和生物化学研究中特别有用,在这些研究中,了解脂质分布和动力学至关重要。 该化合物染色脂质的能力使其成为研究细胞脂质储存和代谢的研究人员的有用工具 {svg_4}.

荧光显微镜

由于其荧光特性,尼罗蓝硫酸盐用于荧光显微镜。它可用于染色细胞核,还与其他技术结合使用以可视化原核和真核细胞中的聚羟基丁酸酯颗粒。 其在非极性溶剂中的高量子产率使其成为基于荧光的成像应用的宝贵染料 {svg_5}.

葡萄糖传感

尼罗蓝硫酸盐已用于制备安培型葡萄糖传感器。这些传感器对于监测各种应用中的葡萄糖水平很重要,包括医疗诊断和研究。 尼罗蓝硫酸盐在这些传感器中的使用突出了其在开发灵敏和选择性生化测定中的作用 {svg_6}.

作用机制

Target of Action

Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .

Mode of Action

Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .

Biochemical Pathways

It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.

Pharmacokinetics

As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.

Result of Action

The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .

Action Environment

The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.

未来方向

Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .

属性

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H19N3O.H2O4S/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h2*5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDPEPUXNCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2381-85-3 (Parent) | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3625-57-8 | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)